Guanylyl-2'-5'-adenosine ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanylyl-2’-5’-adenosine ammonium salt is a nucleotide analog that consists of guanine and adenine linked by a 2’-5’ phosphodiester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-2’-5’-adenosine ammonium salt typically involves the coupling of guanosine and adenosine nucleotides through a 2’-5’ phosphodiester bond. The reaction is usually carried out in an aqueous medium with the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Guanylyl-2’-5’-adenosine ammonium salt may involve large-scale synthesis using automated synthesizers. These synthesizers can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to optimize the yield and purity of the compound. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Guanylyl-2’-5’-adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiol compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced analogs of the original compound.
Scientific Research Applications
Guanylyl-2’-5’-adenosine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: The compound is employed in the investigation of RNA and DNA synthesis, as well as in the study of nucleotide signaling pathways.
Medicine: Research on Guanylyl-2’-5’-adenosine ammonium salt contributes to the development of antiviral and anticancer therapies by exploring its effects on cellular processes.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Guanylyl-2’-5’-adenosine ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleotides, thereby influencing nucleotide-binding proteins and altering cellular signaling pathways. The 2’-5’ phosphodiester bond is crucial for its unique biological activity, as it differs from the more common 3’-5’ linkage found in natural nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Guanylyl-2’-5’-guanosine ammonium salt: Similar in structure but contains two guanine bases.
Adenylyl-2’-5’-adenosine ammonium salt: Contains two adenine bases linked by a 2’-5’ phosphodiester bond.
Cytidylyl-2’-5’-cytidine ammonium salt: Contains two cytosine bases linked by a 2’-5’ phosphodiester bond.
Uniqueness
Guanylyl-2’-5’-adenosine ammonium salt is unique due to its combination of guanine and adenine bases, which provides distinct biochemical properties and potential applications. The 2’-5’ linkage also sets it apart from other nucleotide analogs, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C20H28N11O11P |
---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |
InChI Key |
GJPWIAVAWZIIHD-VSBWEBIMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.